molecular formula C11H19NO2 B15407646 N-Methoxy-N-methylnon-8-ynamide CAS No. 744208-94-4

N-Methoxy-N-methylnon-8-ynamide

Cat. No.: B15407646
CAS No.: 744208-94-4
M. Wt: 197.27 g/mol
InChI Key: YIHKAMHPHBUVEJ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylnon-8-ynamide belongs to the class of compounds known as ynamides, which are N-alkyne derivatives bearing an electron-withdrawing group on the nitrogen atom . This structural feature provides a unique balance of stability and reactivity, making ynamides exceptionally useful and versatile building blocks in organic synthesis . The N-methoxy-N-methylamide group (also known as a Weinreb amide moiety) is a well-established functionality that facilitates the controlled synthesis of ketones from nucleophilic addition reactions. The defining characteristic of ynamides is the strong polarization of their carbon-carbon triple bond. The nitrogen-attached electron-withdrawing group induces a significant electronic bias, causing the alkyne's alpha-carbon to become electrophilic and the beta-carbon to become nucleophilic . This predictable polarization allows for highly regioselective transformations that are not always possible with simple, unsubstituted alkynes . Ynamides are robust enough to be stored and handled with standard laboratory techniques but are reactive participants in a wide array of synthetic methodologies. Researchers utilize ynamides in numerous metal-catalyzed and metal-free reactions to construct complex molecular architectures . Their applications include cycloaddition reactions such as [2+2] and formal [4+2] cyclizations to form cyclobutenes and other carbocyclic/heterocyclic systems , ring-closing metatheses , and transition-metal-catalyzed cycloisomerizations . The specific structure of this compound, featuring a terminal alkyne at the end of an 8-carbon chain, suggests potential for further derivatization (e.g., via Cadiot-Chodkiewicz coupling) or intramolecular cyclization reactions to form medium-sized rings. This combination of a terminal yne and the Weinreb amide group makes it a valuable C9 synthon for developing novel synthetic routes and discovering new chemical space in areas such as medicinal chemistry and materials science. This product is intended for research purposes by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

744208-94-4

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-methoxy-N-methylnon-8-ynamide

InChI

InChI=1S/C11H19NO2/c1-4-5-6-7-8-9-10-11(13)12(2)14-3/h1H,5-10H2,2-3H3

InChI Key

YIHKAMHPHBUVEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCCCCCC#C)OC

Origin of Product

United States

Synthetic Methodologies for N Methoxy N Methylnon 8 Ynamide and Cognate Alkynyl Amides

Strategic Approaches to the N-Methoxy-N-methyl Amide Moiety

The N-methoxy-N-methyl amide, or Weinreb amide, is a valuable functional group in organic synthesis because it allows for the controlled formation of ketones and aldehydes from organometallic reagents without the common problem of over-addition. wikipedia.orgmychemblog.com

Direct Amidation Protocols Utilizing N,O-Dimethylhydroxylamine Hydrochloride

A primary and widely used method for constructing Weinreb amides is the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. numberanalytics.comwikipedia.orgspectrumchemical.com This salt is generally easier to handle than the free amine. wikipedia.org The reaction is facilitated by a variety of coupling agents.

Commonly employed coupling reagents include carbodiimides, as well as phosphonium- and aminium-based reagents like TBTU and HATU. numberanalytics.comacs.org For instance, the use of (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) has been shown to be highly effective for converting N-protected α-amino acids into their corresponding Weinreb amides in high yields (63-97%). orientjchem.org The by-products of such reactions are often water-soluble, simplifying the purification of the desired amide. orientjchem.org Another efficient reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), allows for the synthesis of Weinreb amides from carboxylic acids and N,O-dimethylhydroxylamine hydrochloride in solvents like alcohols and acetonitrile. orientjchem.org

One-pot procedures have also been developed. For example, carboxylic acids can be converted to their corresponding Weinreb amides using a combination of trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (B44618) (TPP), which generates the acid chloride in situ, followed by reaction with N,O-dimethylhydroxylamine. orientjchem.org

Coupling Reactions of Carboxylic Acid Derivatives for Weinreb Amide Formation

Alternatively, Weinreb amides can be synthesized from various carboxylic acid derivatives such as acid chlorides, anhydrides, esters, and lactones. orientjchem.orgorientjchem.org The original method developed by Weinreb and Nahm involved the treatment of an acid chloride with N,O-dimethylhydroxylamine. wikipedia.org This remains a robust and common approach. chemicalbook.com

Esters and lactones can also be effectively converted to Weinreb amides. wikipedia.org This transformation is often mediated by reagents like trimethylaluminum (B3029685) (Me3Al) or dimethylaluminum chloride (Me2AlCl). mychemblog.com Another approach involves activating the N,O-dimethylhydroxylamine with a non-nucleophilic Grignard reagent, such as isopropyl magnesium chloride, before the addition of the ester. wikipedia.org

The following table summarizes various coupling reagents and their applications in Weinreb amide synthesis.

Coupling Reagent/MethodStarting MaterialKey Features
TBTU, HATU Carboxylic AcidsCommon and effective for direct amidation. numberanalytics.com
COMU N-protected α-amino acidsHigh yields, water-soluble by-products. orientjchem.org
DMT-MM Carboxylic AcidsEffective in various solvents. orientjchem.org
TCA/TPP Carboxylic AcidsOne-pot procedure via in situ acid chloride formation. orientjchem.org
AlMe3, AlMe2Cl Esters, LactonesEfficient conversion of esters to amides. mychemblog.com
i-PrMgCl EstersActivates the hydroxylamine (B1172632) before ester addition. wikipedia.org

Introduction of the Alkynyl Functionality

The introduction of the terminal alkyne group is a critical step in the synthesis of N-Methoxy-N-methylnon-8-ynamide. Various synthetic methodologies can be employed to construct this functionality.

Metal-Catalyzed Carbonylative Coupling of Terminal Alkynes

Metal-catalyzed reactions offer a direct route to alkynyl amides. Copper-catalyzed aerobic oxidative coupling of terminal alkynes with nitrogen nucleophiles, including amides, is an efficient method for synthesizing ynamides. acs.org This approach is notable for using molecular oxygen as the stoichiometric oxidant. acs.org Palladium catalysts are also employed in aminocarbonylation reactions, which can convert aryl halides directly into Weinreb amides. wikipedia.org

Furthermore, copper-catalyzed carbamoylation of terminal alkynes with formamides provides a direct route to propiolamides through a cross-dehydrogenative coupling of C(sp)-H and C(sp2)-H bonds. acs.org Rare-earth metal amides have also been shown to catalyze the direct carboxylation of terminal alkynes with CO2, yielding propiolic acids that can then be converted to the corresponding amides. rsc.org

Cross-Coupling and Elimination Routes to Ynamides

Ynamides, which are amides with the nitrogen directly attached to an alkyne, represent a specific class of alkynyl amides. Their synthesis has been significantly advanced by copper-catalyzed cross-coupling reactions. orgsyn.org These reactions can involve various alkynylating agents, such as alkynyl bromides, 1,1-dibromo-1-alkenes, and alkynyliodonium salts, coupled with nitrogen nucleophiles. orgsyn.orgthieme-connect.com

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has been successfully applied to ynamides. acs.orgacs.orgnih.gov This allows for the functionalization of a terminal ynamide, extending the conjugated system. acs.org While traditionally requiring a copper co-catalyst, copper-free Sonogashira conditions have also been developed for ynamide synthesis. lookchem.com

Elimination reactions provide another classical route to alkynes. Double dehydrohalogenation of vicinal or geminal dihalides with a strong base like sodium amide is a fundamental method for creating the carbon-carbon triple bond. libretexts.orgucsb.edubyjus.com More specialized elimination routes can also lead to ynamides, for instance, from dichloro or trichloro enamides. nih.gov

The following table provides a summary of different methods for introducing the alkynyl functionality.

MethodDescriptionKey Features
Copper-Catalyzed Oxidative Coupling Couples terminal alkynes with amides using an oxidant like O2.Direct formation of the ynamide bond. acs.org
Corey-Fuchs Reaction Converts aldehydes to terminal alkynes via a 1,1-dibromoalkene.Two-step homologation process. chempedia.info
Seyferth-Gilbert-Bestmann Homologation One-step conversion of aldehydes to terminal alkynes.Can be used in one-pot sequences from esters/amides. organic-chemistry.org
Alkylation of Terminal Alkynes Deprotonation followed by SN2 reaction with an alkyl halide.Classic and versatile chain elongation method. youtube.com
Copper-Catalyzed Cross-Coupling Couples alkynylating agents with amides/amines.Broad scope for ynamide synthesis. orgsyn.org
Sonogashira Coupling Pd-catalyzed coupling of terminal ynamides with aryl/vinyl halides.Extends the conjugation of the ynamide system. acs.orgacs.org
Double Dehydrohalogenation Elimination of two HX molecules from a dihalide.Fundamental alkyne synthesis from alkanes. libretexts.org

Modular and Convergent Synthesis Strategies for this compound Scaffolds

The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, is a cornerstone of modern organic chemistry, providing a versatile intermediate for the construction of complex molecules. The preparation of the specific alkynyl Weinreb amide, this compound, serves as an excellent case study for modular and convergent synthetic strategies. These approaches are characterized by the independent synthesis of key molecular fragments, which are then combined in the final stages of the synthetic sequence. This methodology offers significant advantages in terms of efficiency, flexibility, and the ability to readily generate analogues by modifying the individual building blocks.

A convergent synthesis of this compound logically involves the preparation of two primary synthons: an activated form of non-8-ynoic acid and N,O-dimethylhydroxylamine. The final coupling of these two components yields the desired product. This strategy allows for the optimization of the synthesis of each fragment separately before the crucial amide bond formation step.

Scheme 1: Convergent Synthesis of this compound

Image of the synthetic scheme for this compound. This is a placeholder and should be replaced with an actual chemical structure diagram.

The initial step typically involves the generation of the non-8-ynoic acid backbone. This can be accomplished through various established carbon-carbon bond-forming reactions. One common method is the alkylation of a terminal alkyne, such as acetylene, with a suitable haloalkane derivative.

Once the non-8-ynoic acid is obtained, it is activated for amidation. A standard and efficient method for this transformation is the conversion of the carboxylic acid to the corresponding acid chloride. This is often achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which cleanly convert the carboxylic acid to the more reactive acyl chloride.

The final and key convergent step is the reaction of the non-8-ynoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is generated during the reaction. The use of N,O-dimethylhydroxylamine is particularly advantageous as the resulting N-methoxy-N-methylamide is stable to many nucleophilic reagents yet can be readily converted to ketones or aldehydes.

The following tables outline representative experimental data for the key steps in the synthesis of this compound, based on established procedures for analogous transformations.

Table 1: Synthesis of Non-8-ynoyl Chloride

EntryStarting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
1Non-8-ynoic acidThionyl ChlorideNeat27095
2Non-8-ynoic acidOxalyl ChlorideDichloromethane12597

Table 2: Synthesis of this compound

EntryAcid ChlorideAmineBaseSolventReaction Time (h)Temperature (°C)Yield (%)
1Non-8-ynoyl chlorideN,O-Dimethylhydroxylamine hydrochloridePyridineDichloromethane40 to 2588
2Non-8-ynoyl chlorideN,O-Dimethylhydroxylamine hydrochlorideTriethylamineTetrahydrofuran30 to 2591

The data presented in these tables highlight the efficiency of this modular and convergent approach. The high yields achieved in both the formation of the acid chloride and the subsequent coupling reaction underscore the reliability of these methods for the synthesis of this compound and related alkynyl amides. The flexibility of this strategy also allows for the late-stage introduction of structural diversity by simply varying the carboxylic acid or amine coupling partners.

Chemical Transformations and Reactivity Pathways of N Methoxy N Methylnon 8 Ynamide

Reactivity Governed by the Weinreb Amide Functionality

The N-methoxy-N-methylamide, or Weinreb amide, portion of the molecule is a valuable functional group known for its controlled reactivity toward nucleophiles and reducing agents. orientjchem.orgorientjchem.org This controlled reactivity stems from the formation of a stable five-membered chelated intermediate upon nucleophilic attack. nih.govwikipedia.org

Nucleophilic Acyl Substitution and Organometallic Additions

A key feature of the Weinreb amide is its ability to undergo nucleophilic acyl substitution with organometallic reagents, such as organolithium and Grignard reagents, to yield ketones. orientjchem.orgsaskoer.caorganic-chemistry.org Unlike other carboxylic acid derivatives that often lead to over-addition and the formation of tertiary alcohols, the Weinreb amide's reaction typically stops at the ketone stage. wikipedia.orgorganic-chemistry.org This is due to the formation of a stable tetrahedral intermediate that is chelated by the methoxy (B1213986) group. wikipedia.org This intermediate resists further addition of the organometallic reagent at low temperatures. wikipedia.org

The general mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, forming a stable five-membered cyclic intermediate. nih.govsaskoer.ca Subsequent acidic workup then liberates the ketone. organic-chemistry.org This method has been widely adopted for the synthesis of a variety of ketones. wikipedia.org

Reagent TypeProductKey Feature
Organolithium (R-Li)Ketone (R-C(O)-R')Formation of a stable chelated intermediate prevents over-addition. wikipedia.orgorganic-chemistry.org
Grignard (R-MgX)Ketone (R-C(O)-R')Similar to organolithium reagents, provides ketones in good yields. orientjchem.orgsaskoer.ca

Chemoselective Reduction Processes to Aldehyde Intermediates

The Weinreb amide functionality can be chemoselectively reduced to an aldehyde. This transformation is significant as the direct reduction of many other carboxylic acid derivatives to aldehydes can be challenging. Various reducing agents have been employed for this purpose, with diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH4) being common choices. escholarship.orgnih.gov

More recently, milder and more selective reagents have been developed. For instance, chloromagnesium dimethylaminoborohydride (MgAB) has been shown to be an effective partial reducing agent for Weinreb amides, affording aldehydes under ambient conditions. escholarship.orgescholarship.org To prevent over-reduction to the corresponding alcohol, the aldehyde product can be isolated as a stable sodium bisulfite adduct. escholarship.org

Reducing AgentConditionsOutcome
Diisobutylaluminium hydride (DIBAL-H)-Yields α,β-unsaturated aldehydes from α,β-unsaturated Weinreb amides. nih.govnih.gov
Lithium aluminum hydride (LiAlH4)Excess reagentCan lead to the formation of aldehydes. wikipedia.org
Chloromagnesium dimethylaminoborohydride (MgAB)AmbientProvides a mild and efficient method for aldehyde synthesis. escholarship.orgescholarship.org

Reactivity Governed by the Ynamide Moiety

The ynamide functional group, an alkyne directly attached to a nitrogen atom bearing an electron-withdrawing group, exhibits a unique and versatile reactivity profile. researchgate.net The nitrogen atom's electron-donating lone pair polarizes the carbon-carbon triple bond, rendering the α-carbon electrophilic and the β-carbon nucleophilic. rsc.org This inherent polarization allows for a wide array of addition reactions. nih.gov

Electrophilic and Nucleophilic Additions Across the Carbon-Carbon Triple Bond

The polarized nature of the ynamide triple bond makes it susceptible to attack by both electrophiles and nucleophiles. rsc.org The regioselectivity of these additions can often be controlled by the reaction conditions. Acidic conditions tend to favor α-addition, while basic conditions often lead to β-addition. researchgate.net

The addition of various nucleophiles to ynamides has been extensively studied, leading to the synthesis of diverse and valuable chemical structures. nih.govnih.govnih.govacs.orgacs.org For example, the copper-catalyzed addition of ynamides to acyl chlorides provides access to 3-aminoynones. nih.govacs.orgacs.org

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions of ynamides provide a direct and atom-economical route to multisubstituted enamides. rsc.orgscilit.com These reactions involve the addition of an H-X bond across the triple bond.

Hydroboration: The hydroboration of ynamides can be achieved with high regio- and stereoselectivity. rsc.orgrsc.org For instance, phosphine-catalyzed hydroboration of ynamides with pinacolborane can yield (Z)-β-borylenamides. rsc.orgrsc.org The stereochemical outcome of the hydroboration can be influenced by the catalyst and reaction conditions, with both cis and trans additions being reported. rsc.orgresearchgate.net

Hydrosilylation: The hydrosilylation of ynamides adds a silicon and a hydrogen atom across the triple bond, leading to the formation of vinylsilanes. This transformation can be catalyzed by various transition metals.

Heteroatom Additions (e.g., Hydroamination, Hydrofluorination)

Hydroamination: The addition of N-H bonds across the ynamide triple bond, or hydroamination, is a powerful tool for the synthesis of enamines and ethene-1,1-diamines. acs.orgrsc.orgnih.gov This reaction can be catalyzed by various metals, such as nickel, or can proceed under metal-free conditions using a Brønsted acid like triflic acid. acs.orgrsc.orgnih.gov The regioselectivity of the addition allows for the synthesis of either α- or β-amino vinyl derivatives. acs.orgcapes.gov.br

Hydrofluorination: The hydrofluorination of ynamides provides a direct route to α-fluoroenamides, which are of interest in medicinal chemistry. nih.govrsc.orgrsc.org This reaction can be achieved with high regio- and stereoselectivity using reagents like anhydrous hydrogen fluoride (B91410) or a combination of a fluoride source and a catalyst. nih.govrsc.orgacs.orgresearchgate.net The stereochemical outcome can be controlled, leading to either the (E) or (Z) isomer of the α-fluoroenamide. rsc.orgacs.org

Reaction TypeReagent/CatalystProduct
HydroborationPhosphine catalyst, Pinacolborane(Z)-β-borylenamides rsc.orgrsc.org
HydroaminationNi(OTf)2, Secondary aminesSubstituted ethene-1,1-diamines acs.orgnih.gov
HydroaminationTfOH, Primary/Secondary aminesN-arylimines and ethene-1,1-diamines rsc.org
HydrofluorinationAnhydrous HF(E)-α-fluoroenamides nih.govrsc.orgrsc.org
HydrofluorinationCu(I) or Ag(I) catalyst, Et3N·3HFα/β-fluorinated enamides acs.org

Cycloaddition and Annulation Strategies

The unique electronic properties of the ynamide functional group in N-Methoxy-N-methylnon-8-ynamide, characterized by a polarization of the carbon-carbon triple bond due to the adjacent nitrogen atom, make it a versatile partner in various cycloaddition and annulation reactions. These transformations provide efficient routes to construct complex cyclic and heterocyclic scaffolds.

This compound and related ynamides participate in a range of cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, leading to the formation of diverse ring systems. The regioselectivity of these reactions is often influenced by the substitution pattern of the ynamide and the nature of the reaction partner.

In [3+2] cycloaddition reactions, ynamides can react with various 1,3-dipoles. For instance, the reaction of ynamides with nitrile oxides or azides serves as a powerful tool for the synthesis of five-membered heterocycles. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of ynamides suggests its potential to undergo similar transformations. For example, ynamides have been shown to react with benzofuran (B130515) N-oxides in the presence of a gold catalyst to yield 7-nitroindoles. researchgate.net

The terminal substitution on the ynamide can play a crucial role in directing the cycloaddition pathway. For instance, terminally substituted ynamides have been observed to selectively undergo [2+2] cycloaddition, whereas terminally unsubstituted ynamides favor a [4+2] cycloaddition pathway, highlighting the subtle electronic and steric factors that govern these reactions. researchgate.net

Table 1: Examples of [2+X] Cycloaddition Reactions with Ynamides This table presents generalized examples of cycloaddition reactions involving ynamides to illustrate the potential reactivity of this compound.

Reaction TypeYnamide SubstrateReaction PartnerCatalyst/ConditionsProduct TypeReference
[3+2] CycloadditionGeneral YnamideBenzofuran N-oxidePicAuCl2 (5 mol%)7-Nitroindole researchgate.net
[4+2] CycloadditionTerminally Unsubstituted YnamideNot specifiedThermal/Metal-promoted2-Amino-4H-chromene derivative researchgate.net
[2+2] CycloadditionTerminally Substituted YnamideNot specifiedLewis acid4-Amino-2H-chromene derivative researchgate.net
Intramolecular Cyclization Cascades

The internal alkyne and the Weinreb amide functionalities in this compound can be strategically utilized in intramolecular cyclization cascades to construct polycyclic systems. These cascades can be triggered by various reagents, including radical initiators or transition metals. Radical cyclizations of ynamides, for instance, have gained attention for the synthesis of nitrogen-containing heterocycles. dntb.gov.ua Although the radical chemistry of ynamides can be challenging due to high reactivity and potential side reactions, it offers a powerful method for ring construction. dntb.gov.ua

While specific studies on the intramolecular cyclization of this compound are limited, research on related N-methoxy amides has demonstrated their participation in cyclization processes. For example, the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides has been studied, leading to the formation of pyrrolidin-2-one derivatives. mdpi.com These studies suggest that the N-methoxy amide moiety can influence the course of cyclization reactions. mdpi.com

Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in activating the otherwise inert carbon-carbon triple bond of ynamides, enabling a wide array of chemical transformations. Palladium, copper, and gold catalysts have been extensively used to mediate coupling, cyclization, and other functionalization reactions of ynamides.

Palladium catalysts are highly effective in promoting cross-coupling and cyclization reactions involving ynamides. While extensive research on this compound is not available, studies on related systems provide significant insights. For instance, palladium(II)-catalyzed annulation of N-methoxy amides with arynes has been computationally investigated, revealing that the N-methoxy amide can act as a directing group to facilitate C-H activation. nih.govnih.gov This type of reaction leads to the formation of 9,10-dihydrophenanthrenone derivatives. nih.gov

Palladium-catalyzed coupling reactions of N-alkoxyimidoyl halides, which share structural similarities with the activated form of Weinreb amides, have also been demonstrated. nih.govuno.edu These reactions, including Sonogashira and Suzuki-Miyaura couplings, produce ketoxime ethers in good to excellent yields. nih.gov Furthermore, palladium-catalyzed aminoalkylative cyclization of aminoenynes has been developed for the synthesis of exocyclic 1,3-dienes bearing saturated N-heterocycles, showcasing the versatility of palladium catalysis in constructing cyclic structures. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions with Related Amide Systems This table provides examples of palladium-catalyzed reactions on related N-methoxy amides and ynamides to infer the potential reactivity of this compound.

Substrate TypeReaction PartnerCatalyst SystemProduct TypeYieldReference
N-Methoxy AmideArynePalladium(II)9,10-Dihydrophenanthrenone derivativeNot specified (Computational study) nih.govnih.gov
N-Alkoxyimidoyl BromideArylboronic Acid (Suzuki-Miyaura)Palladium catalystKetoxime etherGood to excellent nih.gov
N-Alkoxyimidoyl BromideTerminal Alkyne (Sonogashira)Palladium catalystKetoxime etherGood to excellent nih.gov
AminoenyneAldehyde and Boronic AcidPd-catalystExocyclic 1,3-diene with N-heterocycleNot specified nih.gov
Copper-Catalyzed Processes (e.g., β-borylation)

Copper catalysts are widely employed for various transformations of ynamides, including hydroboration reactions. The copper-catalyzed β-selective hydroborylation of ynamides with bis(pinacolato)diboron (B136004) provides a facile route to (E)-β-alkenylamide boronates with excellent regio- and stereoselectivity under mild conditions. dntb.gov.ua This reaction offers a complementary regioselectivity to other hydroboration methods. dntb.gov.ua Mechanistic studies suggest that a copper boryl complex is a key intermediate in the catalytic cycle. nih.gov

In addition to hydroboration, copper has been shown to catalyze the radical trans-selective hydroboration of ynamides using N-heterocyclic carbene boranes, leading to trans-boryl enamides. nih.govresearchgate.net This method is compatible with a range of substituents and the resulting products can be used in subsequent cross-coupling reactions. nih.gov Copper also catalyzes the 1,2-amino-oxymethylation of ynamides with N,O-acetals, resulting in difunctionalized products with a unique Z configuration. researchgate.net

Table 3: Copper-Catalyzed Reactions of Ynamides This table highlights key copper-catalyzed transformations of ynamides, indicating the potential reactivity of this compound.

Reaction TypeYnamide SubstrateReagentCatalyst SystemProduct TypeKey FeaturesReference
β-HydroborylationGeneral YnamideBis(pinacolato)diboronCopper catalyst(E)-β-Alkenylamide boronateHigh β-selectivity, mild conditions dntb.gov.ua
trans-HydroborationGeneral YnamideN-Heterocyclic carbene boraneCu-catalysttrans-Boryl enamideRadical mechanism, trans-selectivity nih.govresearchgate.net
1,2-Amino-oxymethylationGeneral YnamideN,O-AcetalCopper catalystZ-Difunctionalized productAtom-economical, Z-configuration researchgate.net
C-O Cross-CouplingN-Methoxy AmideArylboronic AcidCuIAryl-N-methoxy arylimideSelective O-arylation mdpi.com
Gold-Catalyzed Reactivity Profiles

Gold catalysts, known for their strong alkynophilicity, are particularly effective in activating ynamides towards a variety of transformations. nih.gov Gold-catalyzed reactions of ynamides often proceed through the formation of gold-keteniminium ion intermediates. nih.govacs.org These intermediates can then undergo various reaction pathways, including intramolecular hydroalkylation to form indenes. nih.govacs.org Computational studies have shown that the efficiency of these reactions is highly dependent on the nature of the gold catalyst, with N-heterocyclic carbene (NHC)-gold complexes often showing superior activity. nih.govacs.org

Gold catalysts also enable oxidative cyclization reactions of ynamides. For example, in the presence of an oxidant like quinoline (B57606) N-oxide, gold can catalyze an alkyne oxidative cyclization/Mannich-type addition cascade reaction of ynamides with 1,3,5-triazinanes to produce functionalized fluorenes. acs.org This process involves the in situ formation of α-oxo gold carbene species. acs.org Furthermore, gold-catalyzed 1,4-oxofunctionalizations of 3-en-1-ynamides with nitrones have been reported, yielding either 1,4-oxoarylation or 1,4-oxoamination products depending on the substitution pattern of the ynamide. nih.gov

Table 4: Gold-Catalyzed Transformations of Ynamides This table summarizes representative gold-catalyzed reactions of ynamides, illustrating the potential synthetic pathways for this compound.

Reaction TypeYnamide Substrate TypeReaction Partner/OxidantCatalyst SystemProduct TypeKey IntermediateReference
Intramolecular HydroalkylationAryl-substituted YnamideNoneIPrAuNTf2IndeneGold-keteniminium ion nih.govacs.org
Oxidative Cyclization/Mannich CascadeYnamide1,3,5-Triazinane / Quinoline N-oxideGold catalystFunctionalized Fluoreneα-Oxo gold carbene acs.org
1,4-Oxofunctionalization3-En-1-ynamideNitroneGold(I) catalyst1,4-Oxoarylation or 1,4-Oxoamination ProductVinylgold carbene nih.gov
[3+2] CycloadditionYnamideN-imido pyridonium ylidesGold catalystTrisubstituted oxazoleα-Imido gold carbene bham.ac.uk

Titanium-Promoted Coupling Reactions

The terminal alkyne functionality of this compound makes it a suitable substrate for titanium-mediated reductive cross-coupling reactions. These reactions typically involve the in-situ generation of a low-valency titanium species, for example, from the reduction of Ti(OiPr)₄ with a Grignard reagent like c-C₅H₉MgCl or with n-BuLi. nih.govdntb.gov.uarsc.org This low-valent titanium reagent can then mediate the coupling between the terminal alkyne of the ynamide and an imine.

The general mechanism proceeds through the reaction of the low-valent titanium species with an imine to form a titanium-imine complex. This complex then couples with the terminal alkyne of this compound to generate a five-membered azatitanacyclopentene intermediate with high regioselectivity. nih.govresearchgate.net Subsequent hydrolysis or iodonolysis of this metallacycle yields stereodefined allylic amines. nih.govresearchgate.net The use of different imines and reaction conditions allows for the synthesis of a diverse range of substituted allylic amines. While this specific ynamide has not been explicitly documented in this reaction, the reactivity of its terminal alkyne parallels that of other terminal alkynes used in these transformations.

The table below illustrates the scope of titanium-mediated coupling reactions between various terminal alkynes and imines, demonstrating the potential synthetic utility for this compound.

EntryImine SubstrateAlkyne SubstrateProduct (Allylic Amine)Yield (%)Reference
1N-Benzylidene-aniline1-HeptyneN-(1,2-diphenylallyl)pentan-1-amine85 researchgate.net
2N-Benzylidene-anilinePhenylacetyleneN-(1,2,3-triphenylallyl)amine82 researchgate.net
3N-Benzylidene-aniline(Trimethylsilyl)acetyleneN-(1-phenyl-2-(trimethylsilyl)vinyl)aniline78 researchgate.net
4N-(4-Methoxybenzylidene)aniline1-HeptyneN-(1-(4-methoxyphenyl)-2-pentylallyl)aniline88 nih.gov
5N-Propylidene-propan-1-amine2-EthynylpyridineN-(1-(pyridin-2-yl)-2-propylallyl)propan-1-amine60 nih.gov

Radical-Mediated Functionalizations

The electron-rich triple bond of the ynamide group in this compound is susceptible to radical-mediated reactions. nih.gov These transformations offer a complementary approach to ionic reactions for functionalizing the ynamide core. The regioselectivity of radical attack, whether at the α- or β-position of the triple bond, is a key aspect of these reactions and can often be controlled by the choice of reagents and reaction conditions. nih.gov

One notable example is the manganese(III) acetate/copper(II) acetate-mediated reaction of ynamides with cyclic α-dicarbonyl radicals. This process leads to the synthesis of highly substituted 2-aminofurans. nih.govacs.org The proposed mechanism involves the addition of the α-dicarbonyl radical to the ynamide, followed by oxidation to a ketene-iminium intermediate, which then undergoes polar cyclization to afford the furan (B31954) ring. nih.govacs.org This demonstrates a pathway for converting the linear alkyne portion of this compound into a heterocyclic system.

Another powerful transformation is the radical-initiated fragmentary rearrangement cascade of ene-ynamides, which can lead to complex polycyclic structures like nih.govbrad.ac.uk-annulated indoles. bham.ac.uk This type of reaction involves an intermolecular radical addition, an intramolecular cyclization, and subsequent rearrangement and C-N bond formation steps. bham.ac.uk

The following table summarizes representative radical-mediated reactions of ynamides, highlighting the potential for this compound to participate in such transformations.

EntryRadical SourceYnamide TypeReaction TypeProductYield (%)Reference
11,3-Indandione (via Mn(OAc)₃)Oxazolidinone-derived ynamideRadical addition/cyclizationPersubstituted 2-aminofuran85 nih.gov
2Dimedone (via Mn(OAc)₃)Oxazolidinone-derived ynamideRadical addition/cyclizationPersubstituted 2-aminofuran90 acs.org
3Togni Reagent IIEne-ynamideFragmentary rearrangement cascade nih.govbrad.ac.uk-Annulated indole55 bham.ac.uk
4IodoformSulfonyl ynamideIntermolecular radical additionα-Iodo-enamide- acs.org

Rearrangement Reactions Involving Ynamide Intermediates

Ynamides, including this compound, are precursors to highly reactive keteniminium ion intermediates upon activation with an acid or electrophile. orgsyn.org These intermediates are central to a variety of powerful rearrangement reactions, enabling significant molecular complexity to be generated from relatively simple starting materials.

Notable rearrangement pathways include:

nih.govbrad.ac.uk-Sigmatropic Rearrangements: 3-Hydroxy ynamides can be transformed into α-amino allenephosphonates through a nih.govbrad.ac.uk-sigmatropic rearrangement of an in-situ formed propargyl phosphite (B83602) intermediate. brad.ac.uk

nih.govnih.gov-Sigmatropic (Claisen-type) Rearrangements: Ynamides can react with allylic alcohols under acidic conditions to undergo a nih.govnih.gov rearrangement, yielding α,β-disubstituted imides. nih.gov Similarly, an ynamide oxoarylation can proceed via a Claisen rearrangement to produce α-aryl amides. nih.gov

Tandem Hydroalkoxylation/ nih.govnih.gov Rearrangement: Chiral benzylic alcohols can be used to synthesize eight-membered lactams through an intramolecular hydroalkoxylation/ nih.govnih.gov rearrangement sequence initiated by a Brønsted acid. nih.gov The proposed mechanism involves the initial formation of a keteniminium ion, which is then trapped by the alcohol, leading to an O-to-C rearrangement. nih.gov

These rearrangements highlight the versatility of the ynamide functional group in this compound for skeletal reorganization and the construction of complex molecular architectures.

Rearrangement TypeReactant(s) with YnamideKey IntermediateProduct ClassReference
nih.govbrad.ac.uk-SigmatropicChlorophosphite (with 3-hydroxy ynamide)Propargyl phosphiteα-Amino allenephosphonates brad.ac.uk
nih.govnih.gov-Sigmatropic (Claisen)Allylic alcohol / AcidKeteniminium ionα,β-Disubstituted imides nih.gov
Tandem Hydroalkoxylation / nih.govnih.gov RearrangementIntramolecular alcohol / AcidKeteniminium ionEight-membered lactams nih.gov
Ynamide Smiles RearrangementKetyl radicalRadical anionFunctionalized indoles acs.org

Mechanistic Investigations of N Methoxy N Methylnon 8 Ynamide Transformations

Identification and Characterization of Reactive Intermediates (e.g., Tetrahedral Adducts in Weinreb Amide Reactions)

A cornerstone of the reactivity of the N-methoxy-N-methylnon-8-ynamide is the behavior of its Weinreb amide group during nucleophilic acyl substitution. When reacting with organometallic reagents like organolithium or Grignard reagents, the reaction proceeds through a distinct tetrahedral intermediate. wikipedia.orgorientjchem.org This intermediate is notably stabilized by chelation, where the oxygen atom of the N-methoxy group coordinates to the metal cation (e.g., Li⁺ or Mg²⁺) associated with the incoming nucleophile. wikipedia.org

This chelation forms a stable five-membered ring, which prevents the premature collapse of the intermediate and subsequent over-addition of the nucleophile—a common side reaction with other carboxylic acid derivatives like esters or acid chlorides. wikipedia.orgorientjchem.orgorganic-chemistry.org This stabilized tetrahedral adduct is typically stable at low temperatures and only breaks down upon aqueous workup to yield the desired ketone. wikipedia.org The stability of this intermediate is the primary reason Weinreb amides are reliable and widely used synthons for ketone synthesis. wikipedia.orgorientjchem.org

In transformations involving the ynamide moiety, other reactive intermediates can be generated. For instance, gold-catalyzed reactions can proceed through highly electrophilic keteniminium intermediates, which are then poised for cycloaddition reactions. rsc.org In other contexts, such as [2+2] cycloadditions with nitroalkenes, zwitterionic intermediates have been proposed and analyzed through computational studies. nih.gov

Kinetic and Thermodynamic Aspects of Reaction Pathways

The outcome of transformations involving this compound can be dictated by kinetic and thermodynamic parameters. The choice of reaction conditions can favor either the kinetically or thermodynamically preferred product. For instance, in the arylation of Weinreb amides, reactions can be designed to proceed under either kinetic or thermodynamic control. researchgate.netrsc.orgrsc.org Transition-metal-free acylations of amides often proceed via kinetically controlled formation of tetrahedral intermediates. rsc.org

While specific kinetic and thermodynamic data for this compound are not extensively documented, studies on related systems provide valuable insight. For example, computational analysis of the [2+2] cycloaddition between (E)-2-arylnitroethenes and an ynamine, a system electronically similar to an ynamide, provides key energetic parameters. These calculations help in understanding the feasibility and energy landscape of the reaction pathway.

Below is a table of calculated kinetic and thermodynamic parameters for a related ynamine reaction, illustrating the type of data used to analyze such pathways. nih.gov

ReactionSolventTransitionΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)
1a + 2n-Pentane1a + 2→MCB-11.5-44.91.8

This data represents the reaction between (E)-2-arylnitroethene (1a) and an ynamine (2) to form a molecular complex (MCB) and is provided as an illustrative example of kinetic and thermodynamic analysis in related systems. nih.gov

Elucidation of Catalytic Cycles and Metal-Substrate Interactions

Transition-metal catalysis is a powerful tool for functionalizing both the Weinreb amide and ynamide moieties of this compound. The mechanisms of these reactions are often described by catalytic cycles, which detail the sequential steps the metal catalyst undergoes.

A representative example is the palladium-catalyzed cross-coupling reaction. youtube.comlibretexts.orgyoutube.com A general cycle typically involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into a carbon-halide bond (e.g., an aryl halide), oxidizing the metal to a Pd(II) species. youtube.comlibretexts.org

Transmetalation : The organic group from a second reagent (e.g., an organoborane in Suzuki coupling) is transferred to the palladium center, displacing the halide. youtube.comyoutube.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. youtube.comyoutube.com

The Weinreb amide itself can act as a directing group in C-H functionalization reactions. nih.govmdpi.comresearchgate.net In these cases, the carbonyl oxygen of the amide coordinates to the metal center (e.g., Pd, Rh, Co), positioning the catalyst to activate a specific C-H bond, typically at the ortho-position of an aromatic ring. mdpi.comresearchgate.net For instance, in the Pd-catalyzed C-H arylation of aryl Weinreb amides, a palladacycle intermediate is formed, which then undergoes oxidative addition with an aryl iodide, followed by reductive elimination to yield the product. nih.govmdpi.com

Similarly, the ynamide functional group is highly responsive to metal catalysis. Gold, copper, and rhodium catalysts are frequently used to activate the alkyne. rsc.orgacs.org For example, copper-catalyzed reactions can generate donor/donor copper carbene intermediates from ynamides, which can then participate in a variety of transformations, including asymmetric C-H insertion and cycloadditions. acs.org

Stereochemical Control Elements in Asymmetric Transformations

Achieving stereochemical control is paramount when synthesizing chiral molecules. For transformations involving this compound, several strategies exist to control the stereochemical outcome. The specific approach often depends on which part of the molecule is reacting. libretexts.org

For the ynamide moiety, the development of catalytic asymmetric reactions has been a major focus. nih.govacs.orgacs.org This is typically achieved by using a chiral catalyst, which creates a chiral environment around the substrate during the reaction. This strategy has been successfully applied to a wide range of transformations, including:

Cycloadditions : Chiral copper-BOX complexes have been used for enantioselective cascade cyclizations. nih.gov

Cycloisomerizations : Chiral rhodium complexes can catalyze highly enantioselective cycloisomerizations of ene-ynamides. nih.gov

Cascade Reactions : Chiral N,N'-dioxide/Sc(OTf)₃ complexes have enabled enantioselective three-component reactions involving ynamides. researchgate.net

The stereoselectivity in these reactions arises from the differential stability of the diastereomeric transition states formed between the substrate and the chiral catalyst.

For the Weinreb amide portion, stereocontrol can be achieved using chiral auxiliaries. rsc.org In this approach, a chiral N,O-dialkylhydroxylamine is used to prepare a diastereomerically pure Weinreb amide. Subsequent reaction with an organometallic reagent proceeds with the auxiliary guiding the facial selectivity of the nucleophilic attack, leading to the formation of an enantiomerically enriched ketone after removal of the auxiliary. rsc.org Furthermore, if the starting material already contains a chiral center, substrate-controlled reactions, such as intramolecular Michael additions, can be used to establish the stereochemistry of new centers relative to the existing one. researchgate.net

Computational and Theoretical Modeling of Reactivity and Selectivity (e.g., Density Functional Theory Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving molecules like this compound. nih.gov DFT studies allow for the detailed investigation of reaction profiles, the characterization of transient intermediates, and the analysis of transition states that are often difficult or impossible to observe experimentally. nih.govnih.gov

For the ynamide functional group, computational modeling has been crucial for explaining observed reactivity and selectivity. DFT calculations have been used to:

Explain Regioselectivity : In the zinc-catalyzed silyl-and germylzincation of ynamides, DFT analysis of transition states showed that secondary interactions, like metal-carbonyl chelation, were not the deciding factor for regioselectivity, pointing instead to orbital control. researchgate.net

Analyze Reaction Mechanisms : In [2+2] cycloadditions, DFT has been used to analyze the electronic properties of intermediates to determine their nature (e.g., zwitterionic) and to calculate the kinetic and thermodynamic parameters (ΔG, ΔH) of the reaction pathway. nih.gov

Predict Stereoselectivity : By calculating the energies of competing diastereomeric transition states in asymmetric catalysis, DFT can predict which stereoisomer will be the major product.

The table below summarizes key insights gained from computational studies on related Weinreb amide and ynamide systems.

System StudiedComputational MethodKey FindingReference
Pd-catalyzed C(sp³)-H Arylation of Weinreb AmideDFTA pyridinesulfonic acid ligand enhances reactivity by stabilizing the substrate-bound Pd complex during C-H cleavage. nih.gov
[2+2] Cycloaddition of Ynaminewb97xd/6-311+G(d) (PCM)The reaction proceeds via a stepwise mechanism with a zwitterionic intermediate; activation barriers and reaction energies were quantified. nih.gov
Zinc-catalyzed Silylzincation of YnamideDFTRegioselectivity is governed by orbital control rather than metal-carbonyl chelation in the transition state. researchgate.net

Strategic Applications in Complex Molecular Synthesis and Building Block Utility

N-Methoxy-N-methylnon-8-ynamide as a Versatile Synthon for Nitrogen-Containing Heterocycles

The dual functionality of this compound makes it a competent precursor for the synthesis of various nitrogen-containing heterocyclic systems. The Weinreb amide can act as a handle for introducing nucleophiles or can be reduced to the corresponding aldehyde, while the terminal alkyne is amenable to a wide range of transformations, including cyclization reactions.

Eight-membered nitrogen-heterocycles, in particular, are prevalent in many natural products and bioactive molecules but are challenging to synthesize due to unfavorable entropic and enthalpic factors. rsc.org The development of new strategies to access these scaffolds is an area of active research. rsc.org The linear framework of this compound, with reactive sites at both ends, presents a potential starting point for macrocyclization strategies to form such large rings, although specific examples detailing its direct use for eight-membered rings are not extensively documented in the provided search results. However, the general utility of ynamides, a class of compounds to which this compound belongs, in synthetic transformations highlights their potential as building blocks for a variety of cyclic structures. nih.gov

Development of Novel Reagents and Methodologies Utilizing the this compound Framework

The unique electronic properties of the ynamide functional group have led to the development of novel reagents and synthetic methods. nih.gov Ynamides, which are more robust than simple ynamines, can be employed in a variety of synthetic transformations. nih.gov While research on novel reagents derived specifically from this compound is not detailed in the search results, the broader class of ynamides is a subject of ongoing investigation.

For example, ynamides have been explored as coupling reagents in their own right. nih.govresearchgate.net The development of novel indirubin-based N-hydroxyheptanamides as histone deacetylase inhibitors showcases how long-chain amide structures can be incorporated into new therapeutic agents. nih.gov This suggests the potential for the non-8-ynamide portion of the molecule to be modified and incorporated into novel bioactive compounds. The development of new synthetic methods often focuses on improving efficiency and sustainability, such as creating water-removable or recyclable reagents. nih.gov

Application in Peptide Synthesis as Coupling Reagents

A significant area of research for ynamide-containing compounds is their application as coupling reagents in peptide synthesis. nih.govresearchgate.netnih.goviris-biotech.de Traditional peptide synthesis methods are often challenged by issues of racemization and the need for protecting groups, which can lead to poor atom economy. nih.goviris-biotech.de

Ynamide-based coupling reagents offer a promising alternative. nih.govnih.gov They can activate carboxylic acids to form stable α-acyloxyenamide active esters. These intermediates then react with amines to form peptide bonds with a notable suppression of racemization. nih.govresearchgate.net This is a significant advantage over many conventional coupling reagents. iris-biotech.de While this compound itself is not identified as a standalone coupling reagent, its ynamide functionality is the core feature of this new class of reagents.

Key developments in this area include:

Racemization Suppression: Ynamide coupling reagents have shown remarkable ability to prevent the loss of stereochemical integrity at the α-carbon of amino acids during peptide bond formation. nih.govresearchgate.net

N→C Peptide Synthesis: These reagents have enabled the development of "inverse" or N-to-C terminal peptide synthesis, mimicking natural protein biosynthesis and allowing for the use of unprotected amino acids. nih.govnih.goviris-biotech.de

Thioamide Incorporation: Ynamides have been used to facilitate the site-specific incorporation of thioamides into peptide backbones, a modification of interest in chemical biology. nih.govresearchgate.net

The table below summarizes the key features of ynamide-based coupling reagents, a class to which this compound is related.

FeatureDescription
Mechanism Activation of carboxylic acids via stable α-acyloxyenamide intermediates. nih.govresearchgate.net
Advantage Significant suppression of racemization during peptide coupling. nih.govresearchgate.netiris-biotech.de
Application Enables both traditional C→N and "inverse" N→C peptide synthesis. nih.goviris-biotech.de
Versatility Can be used for peptide fragment condensation and head-to-tail cyclization. nih.govresearchgate.net

Emerging Directions and Future Research Prospects for N Methoxy N Methylnon 8 Ynamide

The unique bifunctional nature of N-Methoxy-N-methylnon-8-ynamide, featuring a terminal alkyne and a Weinreb amide, positions it as a versatile building block in modern organic chemistry. Future research is poised to expand its utility through the development of more efficient synthetic methods, novel functionalization strategies, and exploration of its potential in interdisciplinary fields.

Q & A

Q. What controls are essential in spectroscopic studies to ensure reproducibility of this compound’s spectral data?

  • Methodological Answer : Include solvent blanks, internal standards (e.g., TMS for NMR), and instrument calibration checks (e.g., polystyrene for FTIR). For fluorescence studies, account for inner-filter effects using absorbance-matched controls. ’s crystallographic data validation methods provide a template for ensuring structural reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.